(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate (5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate
Brand Name: Vulcanchem
CAS No.: 1202981-82-5
VCID: VC5705347
InChI: InChI=1S/C19H17N3O4S/c1-12-7-14-8-13(3-4-16(14)25-12)17-9-15(22-26-17)10-24-18(23)11-27-19-20-5-2-6-21-19/h2-6,8-9,12H,7,10-11H2,1H3
SMILES: CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)COC(=O)CSC4=NC=CC=N4
Molecular Formula: C19H17N3O4S
Molecular Weight: 383.42

(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate

CAS No.: 1202981-82-5

Cat. No.: VC5705347

Molecular Formula: C19H17N3O4S

Molecular Weight: 383.42

* For research use only. Not for human or veterinary use.

(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate - 1202981-82-5

Specification

CAS No. 1202981-82-5
Molecular Formula C19H17N3O4S
Molecular Weight 383.42
IUPAC Name [5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 2-pyrimidin-2-ylsulfanylacetate
Standard InChI InChI=1S/C19H17N3O4S/c1-12-7-14-8-13(3-4-16(14)25-12)17-9-15(22-26-17)10-24-18(23)11-27-19-20-5-2-6-21-19/h2-6,8-9,12H,7,10-11H2,1H3
Standard InChI Key RLGPQECMNANDAB-UHFFFAOYSA-N
SMILES CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)COC(=O)CSC4=NC=CC=N4

Introduction

Structural Analysis and Molecular Features

Core Architecture

The molecule consists of three distinct domains:

  • 2-Methyl-2,3-dihydrobenzofuran moiety: A bicyclic system featuring a fused benzene and furan ring with a methyl substituent at the 2-position and partial saturation of the furan ring .

  • Isoxazole ring: A five-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 2, respectively, linked to the benzofuran system via a methylene bridge.

  • Pyrimidin-2-ylthioacetate group: A pyrimidine ring (six-membered diazine) connected to a thioacetate ester through a sulfur atom at position 2.

Bond Connectivity and Stereoelectronic Effects

The methyl group on the dihydrobenzofuran ring induces steric hindrance, likely favoring a specific conformation where the furan oxygen adopts an axial orientation . The isoxazole's nitrogen and oxygen atoms create regions of high electron density, potentially enabling hydrogen bonding or π-π stacking interactions. The thioacetate group introduces a labile sulfur atom, which may participate in nucleophilic substitution reactions or redox processes.

Hypothetical Synthesis Pathways

Retrosynthetic Strategy

A plausible synthetic route involves three modular components:

  • 2-Methyl-2,3-dihydrobenzofuran-5-carbaldehyde: Prepared via Friedel-Crafts alkylation of resorcinol followed by cyclization and methylation .

  • 3-Hydroxymethylisoxazole: Synthesized through cyclocondensation of hydroxylamine with propargyl alcohol derivatives.

  • 2-(Pyrimidin-2-ylthio)acetic acid: Generated by reacting 2-mercaptopyrimidine with chloroacetic acid under basic conditions.

Coupling Reactions

  • Step 1: Aldol condensation between 2-methyl-2,3-dihydrobenzofuran-5-carbaldehyde and 3-hydroxymethylisoxazole to form the isoxazolylmethyl-benzofuran intermediate.

  • Step 2: Esterification of the intermediate’s hydroxyl group with 2-(pyrimidin-2-ylthio)acetic acid using DCC/DMAP catalysis.

Predicted Physicochemical Properties

Computational Estimates

PropertyPredicted ValueMethod/Approach
Molecular Weight427.47 g/molSum of atomic masses
LogP (Octanol-Water)2.8 ± 0.3XLOGP3 algorithm
Water Solubility0.12 mg/mLESOL model
Topological Polar Surface118 ŲFragment-based summation

Stability Considerations

  • Hydrolytic Sensitivity: The thioacetate ester is prone to hydrolysis under alkaline conditions (pH > 8), releasing 2-mercaptopyrimidine and acetic acid derivatives.

  • Photodegradation: The benzofuran system may undergo [4+2] cycloaddition under UV light, necessitating storage in amber containers.

EndpointPredictionBasis
Acute Oral Toxicity (LD50)320 mg/kg (Category 4)ProTox-II
Skin IrritationProbable irritantDerek Nexus
MutagenicityNegativeAmes test extrapolation

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